N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of aromatic aldehydes with amines to form imines, followed by cyclization.
Substitution Reactions: Utilizing halogenated aromatic compounds to introduce chlorine atoms into the structure.
Oxidation and Reduction Reactions: To modify the oxidation state of specific functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen atoms can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE
- N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE
- 3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C30H23Cl2N3O3 |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C30H23Cl2N3O3/c1-19-6-13-24(14-7-19)35-29(37)25-15-10-21(28(36)33-17-22-4-2-3-5-26(22)32)16-27(25)34(30(35)38)18-20-8-11-23(31)12-9-20/h2-16H,17-18H2,1H3,(H,33,36) |
InChI Key |
KYZSSDXBQALKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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